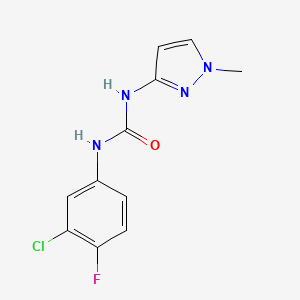
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea, also known as CFPU, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPU is a urea-based compound that has been shown to have inhibitory effects on several important enzymes in the body, making it a promising candidate for the treatment of various diseases.
作用机制
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea exerts its inhibitory effects by binding to the active site of target enzymes, thereby preventing their activity. The exact mechanism of action varies depending on the enzyme being targeted, but in general, N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea acts as a competitive inhibitor, binding to the enzyme's active site and preventing substrate binding.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, anti-inflammatory effects, and potential neuroprotective effects. N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea has also been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea is its specificity for certain enzymes, allowing for targeted inhibition of specific pathways. However, one limitation of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea, including:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea in other diseases, such as cardiovascular disease and metabolic disorders.
3. Development of more potent analogs of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea with improved efficacy.
4. Investigation of the potential synergistic effects of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea in combination with other therapeutic agents.
5. Exploration of the potential use of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea as a diagnostic tool for the detection of enzyme activity in disease states.
In conclusion, N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Further research is needed to fully elucidate its mechanism of action and to optimize its efficacy for clinical use.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea involves several steps, beginning with the reaction of 3-chloro-4-fluoroaniline with 1-methyl-1H-pyrazol-3-amine to form the intermediate 3-chloro-4-fluoro-N-(1-methyl-1H-pyrazol-3-yl)aniline. This intermediate is then reacted with cyanogen bromide to form the corresponding N-cyanomethyl derivative, which is subsequently treated with urea to yield N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea.
科学研究应用
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea has been shown to inhibit the activity of several enzymes involved in tumor growth and metastasis, including matrix metalloproteinases and cathepsins. N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1-methylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN4O/c1-17-5-4-10(16-17)15-11(18)14-7-2-3-9(13)8(12)6-7/h2-6H,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVROAPTWRPILAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

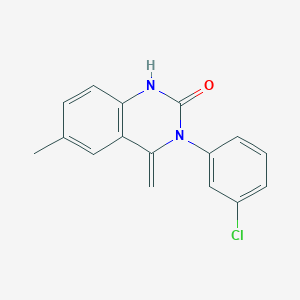
![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)

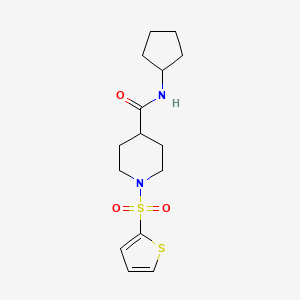

![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)
![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)
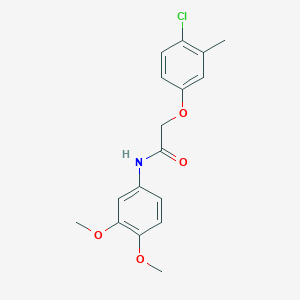
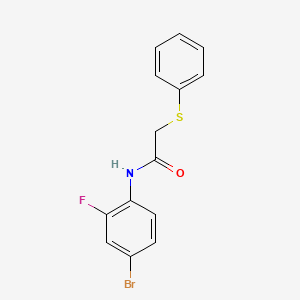
![N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5722716.png)
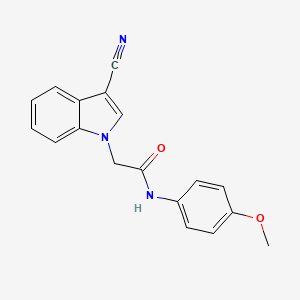
![5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)
